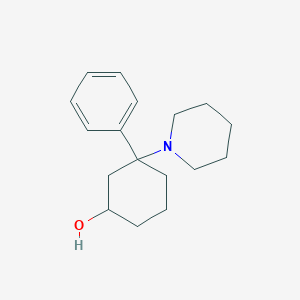
3-phenyl-3-piperidinocyclohexanol (TMS)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-3-piperidinocyclohexanol is a chemical compound with the molecular formula C₁₇H₂₅NO and a molecular weight of 259.3865 It is an organic compound that features a phenyl group, a piperidine ring, and a cyclohexanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-3-piperidinocyclohexanol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of aryl halides carrying activating groups . This process typically involves the use of strong bases such as sodium hydride or sodium amide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for 3-phenyl-3-piperidinocyclohexanol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the nucleophilic aromatic substitution process to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-phenyl-3-piperidinocyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form quinones using oxidizing agents such as sodium dichromate, chromium trioxide, or potassium nitrosodisulfonate .
Common Reagents and Conditions
Oxidation: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride
Substitution: Strong bases like sodium hydride or sodium amide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of 3-phenyl-3-piperidinocyclohexanol can yield quinones, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-phenyl-3-piperidinocyclohexanol has several scientific research applications across different fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-phenyl-3-piperidinocyclohexanol involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .
Vergleich Mit ähnlichen Verbindungen
3-phenyl-3-piperidinocyclohexanol can be compared with other similar compounds, such as:
Phenylcyclohexanol: Lacks the piperidine ring, making it less complex in structure.
Piperidinocyclohexanol: Does not have the phenyl group, which may affect its chemical properties and applications.
Phenylpiperidine: Missing the cyclohexanol moiety, which could influence its reactivity and biological activity
These comparisons highlight the uniqueness of 3-phenyl-3-piperidinocyclohexanol, particularly its combination of a phenyl group, piperidine ring, and cyclohexanol moiety, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
60756-95-8 |
|---|---|
Molekularformel |
C17H25NO |
Molekulargewicht |
259.4 g/mol |
IUPAC-Name |
3-phenyl-3-piperidin-1-ylcyclohexan-1-ol |
InChI |
InChI=1S/C17H25NO/c19-16-10-7-11-17(14-16,15-8-3-1-4-9-15)18-12-5-2-6-13-18/h1,3-4,8-9,16,19H,2,5-7,10-14H2 |
InChI-Schlüssel |
NHEKQIGDKRYTQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2(CCCC(C2)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[3-(Dodecylamino)propyl]amino}butanoic acid](/img/structure/B14597576.png)
![Oxalic acid--1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole (1/1)](/img/structure/B14597577.png)
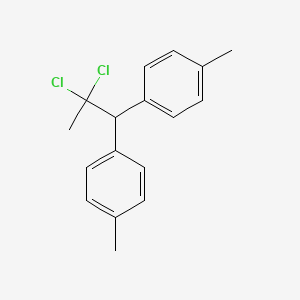
![4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14597586.png)
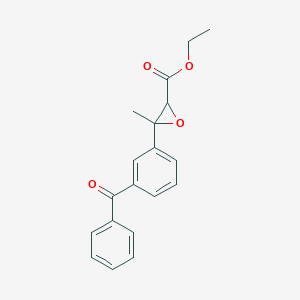
![2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol](/img/structure/B14597590.png)
![(2S)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14597596.png)
![2-[(Carboxymethoxy)methoxy]-3-hydroxypropanoic acid](/img/structure/B14597618.png)
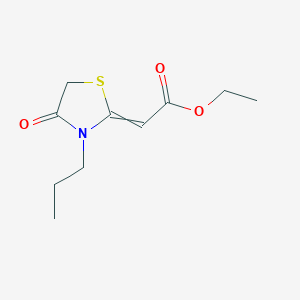
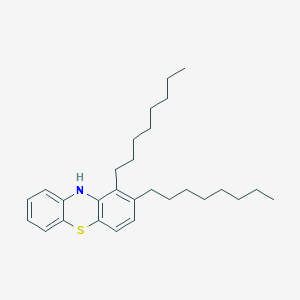
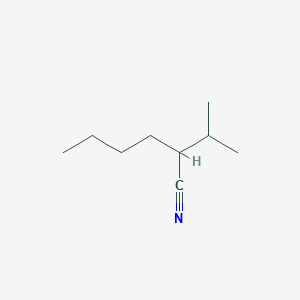
![3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid](/img/structure/B14597636.png)
